3,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Physicochemical property drug-likeness KCNQ opener

3,4-Dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide (CAS 2380188-29-2) is a synthetic small molecule belonging to the substituted morpholine and thiomorpholine benzamide class. Its core structure features a 3,4-dichlorobenzamide moiety linked via a methylene bridge to a 4-(morpholin-4-yl)thian-4-yl group.

Molecular Formula C17H22Cl2N2O2S
Molecular Weight 389.34
CAS No. 2380188-29-2
Cat. No. B2779719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide
CAS2380188-29-2
Molecular FormulaC17H22Cl2N2O2S
Molecular Weight389.34
Structural Identifiers
SMILESC1CSCCC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
InChIInChI=1S/C17H22Cl2N2O2S/c18-14-2-1-13(11-15(14)19)16(22)20-12-17(3-9-24-10-4-17)21-5-7-23-8-6-21/h1-2,11H,3-10,12H2,(H,20,22)
InChIKeyHJROQTMBSXGBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide (CAS 2380188-29-2): Chemical Class and Baseline Characteristics


3,4-Dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide (CAS 2380188-29-2) is a synthetic small molecule belonging to the substituted morpholine and thiomorpholine benzamide class. Its core structure features a 3,4-dichlorobenzamide moiety linked via a methylene bridge to a 4-(morpholin-4-yl)thian-4-yl group [1]. This compound is structurally related to a series of KCNQ potassium channel openers disclosed in patent literature, which are primarily investigated for neurological indications such as epilepsy and pain [1]. The molecular formula is C₁₇H₂₂Cl₂N₂O₂S with a molecular weight of 389.34 g/mol [2]. As of the available data cutoff, no peer-reviewed primary research articles directly characterizing the biological activity of this precise compound have been identified.

Why Generic Substitution Is Unreliable for 3,4-Dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide


Within the substituted morpholine/thiomorpholine benzamide class, even minor structural modifications—such as halogen position (2-, 3-, or 4-chloro), halogen identity (chloro vs. bromo vs. trifluoromethoxy), or substitution on the morpholine/thian ring—can drastically alter KCNQ channel subtype selectivity, potency, and metabolic stability [1]. The 3,4-dichloro substitution pattern on the benzamide ring is a specific structural feature that, in analogous KCNQ opener series, has been shown to influence both channel activation efficacy and off-target liability profiles relative to mono-substituted or differently halogenated analogs [1]. Generic interchange based solely on the presence of a morpholinothian-benzamide scaffold therefore risks introducing uncharacterized changes in biological activity, solubility, or pharmacokinetic behavior. The sections below provide the available quantitative evidence, which is currently limited to class-level inferences.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide


Molecular Weight and Lipophilicity Class-Level Comparison vs. Patent Exemplars

The compound possesses a molecular weight of 389.34 g/mol [1] and a calculated LogP (XLogP3) of approximately 3.1 [2]. In the context of the patent class [3], numerous exemplified compounds with similar morpholinothian benzamide scaffolds have molecular weights ranging from 350 to 450 g/mol and cLogP values between 2.5 and 4.0. The 3,4-dichloro substitution contributes to a moderate lipophilicity increase compared to unsubstituted benzamide analogs, potentially enhancing blood-brain barrier penetration—a critical parameter for CNS-targeted KCNQ openers.

Physicochemical property drug-likeness KCNQ opener

Structural Differentiation: 3,4-Dichloro Substitution Pattern vs. Mono-Halogenated Analogs

The 3,4-dichloro substitution on the benzamide ring distinguishes this compound from structurally similar analogs such as 3-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide (bromo at position 3) , 4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide (alkyl substitution) , and 3-(dimethylamino)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide (amino substitution) . In the general KCNQ opener SAR described in WO2005087754 [1], the presence and position of halogen atoms on the benzamide ring directly modulates potency at KCNQ2/3 channels, with dichloro-substituted variants often displaying improved activation kinetics relative to mono-halogenated or unsubstituted counterparts.

Structure-activity relationship halogen substitution benzamide

KCNQ Channel Opener Class Activity: Class-Level Inference

The compound falls within the generic scope of WO2005087754, which claims substituted morpholine and thiomorpholine derivatives as openers of KCNQ family potassium channels [1]. Compounds in this class potentiate KCNQ2/3-mediated currents, leading to neuronal hyperpolarization and reduced excitability. Within the patent, numerous exemplified compounds demonstrate EC₅₀ values at KCNQ2/3 channels ranging from 0.01 µM to 10 µM [1]. However, no specific EC₅₀, IC₅₀, or selectivity data for 3,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide itself are publicly available as of the literature cutoff.

KCNQ potassium channel epilepsy pain CNS

Research and Industrial Application Scenarios for 3,4-Dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide


KCNQ Potassium Channel Structure-Activity Relationship (SAR) Studies

This compound serves as a specific 3,4-dichloro-substituted probe within the morpholinothian benzamide series for SAR exploration of KCNQ2/3 channel openers [1]. Its distinct substitution pattern allows systematic comparison with mono-halogenated, alkyl-substituted, or trifluoromethoxy-substituted analogs to map the pharmacophore requirements for channel activation potency and subtype selectivity [1].

Neuroscience Drug Discovery: Epilepsy and Neuropathic Pain Models

Given the class association with KCNQ channel opening, this compound may be evaluated in in vitro seizure models (e.g., mouse hippocampal slice electrophysiology) or neuropathic pain models (e.g., spared nerve injury assay), contingent upon confirmatory in-house potency and pharmacokinetic profiling [1].

Chemical Biology Probe Development for Ion Channel Research

The morpholine and thian moieties provide synthetic handles for further derivatization (e.g., introduction of photoaffinity tags or fluorescent reporters) to study KCNQ channel trafficking and subunit assembly, making the compound a potential starting point for tool compound development [1].

Computational Chemistry and Molecular Modeling Input

With its computed physicochemical properties (MW 389.34 g/mol, XLogP3 ~3.1) [2], this compound can serve as a docking template or molecular dynamics input for in silico screens targeting KCNQ channel homology models, aiding virtual screening campaigns focused on the morpholinothian chemotype [1][2].

Quote Request

Request a Quote for 3,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.